1-Dehydrocorticosterone 21-Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Dehydrocorticosterone 21-acetate is an acetylated derivative of corticosterone that is dehydrogenated at the one position . It has been used as a precursor in the synthesis of 21-hydroxypregna-1,4-diene-3,11,20-trione, which is a metabolite of 1α-hydroxycorticosterone .

Synthesis Analysis

The synthesis of corticosteroids like 1-Dehydrocorticosterone 21-Acetate often starts with diosgenin, and the desired molecules are reached due to a good combination of chemistry and biotechnology . An example of a synthesis process involves epoxide opening with HF/DMF to yield dexamethasone 21-methyl, which is then subjected to the Ringold-Stork protocol to provide dexamethasone-21-acetate .

Chemical Reactions Analysis

Corticosteroids like 1-Dehydrocorticosterone 21-Acetate are products of high industrial and commercial importance. There are dozens of different synthesis processes published for all of them . The combination of chemistry and biology provided sapogenins approach advantage . A colorimetric reaction for the evaluation of cortisone, hydrocortisone, and related steroids was reported by Clark .

Aplicaciones Científicas De Investigación

Dermatology and Skin Care

1-Dehydrocorticosterone 21-Acetate: is used in dermatology primarily as a precursor in the synthesis of more potent corticosteroids . These derivatives are applied in various skin treatments, including anti-inflammatory creams and ointments. The compound’s role in the development of topical corticosteroids has been pivotal in creating treatments for conditions like eczema and psoriasis .

Cosmetics

In the cosmetics industry, 1-Dehydrocorticosterone 21-Acetate has been identified in the formulation of whitening creams. Its quantification and stability are assessed using high-performance liquid chromatography (HPLC), ensuring product safety and efficacy .

Pharmaceuticals

The pharmaceutical applications of 1-Dehydrocorticosterone 21-Acetate include its use as a precursor in the synthesis of various corticosteroids. These synthesized compounds are crucial in medications that treat a range of conditions, from autoimmune disorders to allergies .

Medical Research

Medical research utilizes 1-Dehydrocorticosterone 21-Acetate in the study of corticosteroid receptors, which play a significant role in cardiac health and disease. Understanding the interaction of corticosteroids with their receptors can lead to advancements in treating heart conditions .

Analytical Chemistry

Analytical chemistry leverages 1-Dehydrocorticosterone 21-Acetate in the development of assays, such as the stability-indicating HPLC-DAD assay. This method is used for the simultaneous quantification of corticosteroids in various formulations, ensuring the stability and quality of pharmaceutical products .

Biochemistry

In biochemistry, 1-Dehydrocorticosterone 21-Acetate is studied for its role as an acetylated derivative of corticosterone. It’s used as a precursor in the synthesis of metabolites in certain species, which can provide insights into steroid metabolism and function .

Safety and Hazards

Mecanismo De Acción

Target of Action

1-Dehydrocorticosterone 21-Acetate is an acetylated derivative of corticosterone . It has been used as a precursor in the synthesis of 21-hydroxypregna-1,4-diene-3,11,20-trione, which is a metabolite of 1α-hydroxycorticosterone in the skate

Mode of Action

It is known that it is dehydrogenated at the one position .

Biochemical Pathways

1-Dehydrocorticosterone 21-Acetate is involved in the synthesis of 21-hydroxypregna-1,4-diene-3,11,20-trione . This compound is a metabolite of 1α-hydroxycorticosterone in the skate

Result of Action

It is known that it is used as a precursor in the synthesis of 21-hydroxypregna-1,4-diene-3,11,20-trione .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 1-Dehydrocorticosterone 21-Acetate can be achieved by the oxidation of cortisone acetate using Jones reagent followed by dehydrogenation using DDQ. The final step involves acetylation of the resulting compound using acetic anhydride and pyridine.", "Starting Materials": ["Cortisone acetate", "Chromic acid", "Sulfuric acid", "Acetone", "DDQ", "Acetic anhydride", "Pyridine"], "Reaction": [ "Step 1: Cortisone acetate is dissolved in acetone and added to a mixture of chromic acid and sulfuric acid to produce 11β-hydroxy-4-androsten-3,17-dione-21-acetate.", "Step 2: The resulting compound is then treated with DDQ to dehydrogenate the 11β-hydroxy group to form 1-Dehydrocorticosterone 21-Acetate.", "Step 3: The final step involves acetylation of the resulting compound using acetic anhydride and pyridine to produce the desired product." ] } | |

Número CAS |

58652-04-3 |

Fórmula molecular |

C23H30O5 |

Peso molecular |

386.488 |

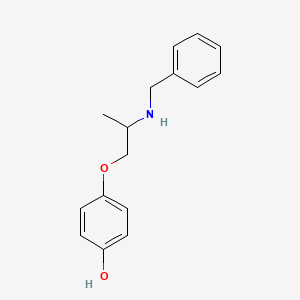

Nombre IUPAC |

[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H30O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h8-10,16-19,21,26H,4-7,11-12H2,1-3H3/t16-,17-,18+,19-,21+,22-,23-/m0/s1 |

Clave InChI |

AUJYIXRHRTVZNY-ZWFCQKKLSA-N |

SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C |

Sinónimos |

(11β)-21-(Acetyloxy)-11-hydroxy-pregna-1,4-diene-3,20-dione; _x000B_11β,21-Dihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate; 1,2-Dehydrocorticosterone 21-Acetate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Isopropyl-3-methyl-4,6-dihydrofuro[3,4-c]isoxazole](/img/structure/B585015.png)